molecular formula C12H10ClNO2S B6258850 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid CAS No. 874487-43-1

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid

Cat. No. B6258850
CAS RN: 874487-43-1
M. Wt: 267.73 g/mol
InChI Key: JZQDPPHKCPUBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid” is a chemical compound with the empirical formula C12H10ClNO2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “this compound” is 267.73 . The SMILES string representation of the molecule is O=C(O)C©SC1=C2C(C=C(Cl)C=C2)=NC=C1 .

Advantages and Limitations for Lab Experiments

The major advantage of using 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid in lab experiments is its high potency and selectivity as an inhibitor of DHODH. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive. The major limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

The future directions for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid research include further investigations into its anti-tumor effects and its ability to alter metabolic pathways. Additionally, further research into its effects on hormone production and its potential applications in drug discovery and metabolic engineering is needed. Finally, further research into the development of water-soluble forms of this compound is also needed.

Synthesis Methods

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid is synthesized through a multi-step process. First, the quinoline ring is formed through a condensation reaction between aldehydes and amines. The sulfanyl group is then formed through a reaction between thiophenol and acrylonitrile. Finally, the propanoic acid group is formed through a reaction between propanoic anhydride and a primary amine.

Scientific Research Applications

3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid has been used in a variety of scientific research applications. It has been used in drug discovery, as it is a highly potent and selective inhibitor of DHODH. It has also been used in cancer research, as it has been shown to have anti-tumor effects in cell culture and animal models. Additionally, this compound has been used in metabolic engineering, as it has been shown to be able to alter the metabolic pathways of various organisms.

Safety and Hazards

“3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid” is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(7-chloroquinolin-4-yl)sulfanyl]propanoic acid involves the introduction of a sulfanyl group onto the 7-chloroquinoline ring, followed by the addition of a propanoic acid moiety to the sulfur atom. This can be achieved through a multi-step synthesis involving several key reactions.", "Starting Materials": [ "7-chloroquinoline", "thiophenol", "propanoic acid", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "sodium sulfite", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Nitration of 7-chloroquinoline with nitric acid and sulfuric acid to yield 7-chloro-4-nitroquinoline", "Step 2: Reduction of 7-chloro-4-nitroquinoline with sodium sulfite and sodium bicarbonate to yield 7-chloro-4-aminquinoline", "Step 3: Diazotization of 7-chloro-4-aminquinoline with sodium nitrite and hydrochloric acid to yield 7-chloro-4-diazoquinoline", "Step 4: Reaction of 7-chloro-4-diazoquinoline with thiophenol in the presence of sodium hydride and diethyl ether to yield 3-(7-chloroquinolin-4-yl)sulfanyl)propanenitrile", "Step 5: Hydrolysis of 3-(7-chloroquinolin-4-yl)sulfanyl)propanenitrile with sodium hydroxide to yield 3-(7-chloroquinolin-4-yl)sulfanyl)propanoic acid", "Step 6: Purification of 3-(7-chloroquinolin-4-yl)sulfanyl)propanoic acid using magnesium sulfate and ethyl acetate" ] }

CAS RN

874487-43-1

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

3-(7-chloroquinolin-4-yl)sulfanylpropanoic acid

InChI

InChI=1S/C12H10ClNO2S/c13-8-1-2-9-10(7-8)14-5-3-11(9)17-6-4-12(15)16/h1-3,5,7H,4,6H2,(H,15,16)

InChI Key

JZQDPPHKCPUBEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)SCCC(=O)O

Purity

93

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.